molecular formula C9H5F3O5 B065943 2-(Trifluoromethoxy)terephthalic acid CAS No. 175278-21-4

2-(Trifluoromethoxy)terephthalic acid

Cat. No.: B065943
CAS No.: 175278-21-4
M. Wt: 250.13 g/mol
InChI Key: VVTIYBRREAGBBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)terephthalic acid: is an organic compound with the chemical formula C9H5F3O5 . It is a white crystalline solid that is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethoxy)terephthalic acid can be synthesized through the esterification of p-fluorobenzyl alcohol with p-toluic acid. This reaction is typically carried out under acidic conditions, using an acid catalyst such as sulfuric acid . The reaction conditions involve heating the reactants to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of terephthalic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 2-(Trifluoromethoxy)terephthalic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[3][3]. Its unique trifluoromethoxy group enhances the stability and bioactivity of the resulting compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for designing new drugs with improved pharmacokinetic properties.

Medicine: The compound is explored for its potential use in developing antiarrhythmic drugs. Its trifluoromethoxy group contributes to the modulation of biological targets, enhancing drug efficacy and selectivity[3][3].

Industry: In the industrial sector, this compound is used in the synthesis of coordination compounds. It acts as a ligand in metal complex formation, which is crucial for catalysis and material science applications[3][3].

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)terephthalic acid involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can modulate enzyme activity and receptor binding, leading to various biological effects[3][3].

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)benzaldehyde
  • 2-(Trifluoromethoxy)benzyl alcohol

Uniqueness: 2-(Trifluoromethoxy)terephthalic acid is unique due to its dual carboxylic acid groups and the presence of the trifluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethoxy)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIYBRREAGBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380489
Record name 2-(trifluoromethoxy)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-21-4
Record name 2-(trifluoromethoxy)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-21-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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